Cas no 1503128-95-7 (3-(4-methoxynaphthalen-1-yl)methylazetidine)

3-(4-Methoxynaphthalen-1-yl)methylazetidine is a specialized organic compound featuring a methoxynaphthalene core linked to an azetidine moiety via a methylene bridge. This structure offers unique steric and electronic properties, making it valuable in pharmaceutical and material science research. The methoxy group enhances solubility and modulates reactivity, while the azetidine ring provides conformational rigidity, potentially improving binding affinity in drug design. Its well-defined molecular architecture allows for precise functionalization, enabling applications in ligand development, catalysis, and bioactive molecule synthesis. The compound’s stability and synthetic versatility make it a promising intermediate for exploring structure-activity relationships in medicinal chemistry.
3-(4-methoxynaphthalen-1-yl)methylazetidine structure
1503128-95-7 structure
商品名:3-(4-methoxynaphthalen-1-yl)methylazetidine
CAS番号:1503128-95-7
MF:C15H17NO
メガワット:227.301584005356
CID:6578341
PubChem ID:80102455

3-(4-methoxynaphthalen-1-yl)methylazetidine 化学的及び物理的性質

名前と識別子

    • 3-(4-methoxynaphthalen-1-yl)methylazetidine
    • AKOS018663646
    • 1503128-95-7
    • 3-[(4-methoxynaphthalen-1-yl)methyl]azetidine
    • EN300-1867261
    • インチ: 1S/C15H17NO/c1-17-15-7-6-12(8-11-9-16-10-11)13-4-2-3-5-14(13)15/h2-7,11,16H,8-10H2,1H3
    • InChIKey: LYPPFESXHKKKPE-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC=C(C2C=CC=CC=21)CC1CNC1

計算された属性

  • せいみつぶんしりょう: 227.131014166g/mol
  • どういたいしつりょう: 227.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

3-(4-methoxynaphthalen-1-yl)methylazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1867261-0.25g
3-[(4-methoxynaphthalen-1-yl)methyl]azetidine
1503128-95-7
0.25g
$774.0 2023-09-18
Enamine
EN300-1867261-5g
3-[(4-methoxynaphthalen-1-yl)methyl]azetidine
1503128-95-7
5g
$2443.0 2023-09-18
Enamine
EN300-1867261-5.0g
3-[(4-methoxynaphthalen-1-yl)methyl]azetidine
1503128-95-7
5g
$3770.0 2023-06-02
Enamine
EN300-1867261-2.5g
3-[(4-methoxynaphthalen-1-yl)methyl]azetidine
1503128-95-7
2.5g
$1650.0 2023-09-18
Enamine
EN300-1867261-10.0g
3-[(4-methoxynaphthalen-1-yl)methyl]azetidine
1503128-95-7
10g
$5590.0 2023-06-02
Enamine
EN300-1867261-1.0g
3-[(4-methoxynaphthalen-1-yl)methyl]azetidine
1503128-95-7
1g
$1299.0 2023-06-02
Enamine
EN300-1867261-0.05g
3-[(4-methoxynaphthalen-1-yl)methyl]azetidine
1503128-95-7
0.05g
$707.0 2023-09-18
Enamine
EN300-1867261-1g
3-[(4-methoxynaphthalen-1-yl)methyl]azetidine
1503128-95-7
1g
$842.0 2023-09-18
Enamine
EN300-1867261-10g
3-[(4-methoxynaphthalen-1-yl)methyl]azetidine
1503128-95-7
10g
$3622.0 2023-09-18
Enamine
EN300-1867261-0.5g
3-[(4-methoxynaphthalen-1-yl)methyl]azetidine
1503128-95-7
0.5g
$809.0 2023-09-18

3-(4-methoxynaphthalen-1-yl)methylazetidine 関連文献

3-(4-methoxynaphthalen-1-yl)methylazetidineに関する追加情報

Introduction to 3-(4-methoxynaphthalen-1-yl)methylazetidine (CAS No. 1503128-95-7)

The compound 3-(4-methoxynaphthalen-1-yl)methylazetidine (CAS No. 1503128-95-7) represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. This heterocyclic derivative combines the structural features of naphthalene and azetidine, two motifs that are well-documented for their pharmacological potential. The presence of a methoxy group on the naphthalene ring and the azetidine core introduces unique electronic and steric properties, making this compound a promising candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of azetidine scaffolds in medicinal chemistry due to their ability to mimic natural amino acid structures while offering greater chemical diversity. The azetidine ring, being a five-membered nitrogen-containing heterocycle, can serve as a privileged structure in the development of small-molecule drugs. Its flexibility and ability to adopt various conformations make it an ideal scaffold for interacting with biological targets. In particular, modifications at the 3-position of the azetidine ring have been extensively studied, as this position allows for facile functionalization while maintaining the core pharmacophore.

The 4-methoxynaphthalen-1-yl moiety in 3-(4-methoxynaphthalen-1-yl)methylazetidine contributes additional complexity to the molecule. Naphthalene derivatives are well-known for their role in pharmaceuticals, with applications ranging from antiviral to anticancer agents. The methoxy group at the 4-position of the naphthalene ring enhances its solubility and metabolic stability, which are critical factors in drug development. This combination of structural elements suggests that 3-(4-methoxynaphthalen-1-yl)methylazetidine may exhibit unique pharmacokinetic and pharmacodynamic properties.

One of the most intriguing aspects of this compound is its potential as a lead molecule for drug discovery. The azetidine core can be modified to target various biological pathways, while the naphthalene moiety provides additional binding interactions with biological receptors. Recent computational studies have demonstrated that derivatives of this compound can interact with enzymes and receptors involved in inflammation and cancer progression. These findings align with emerging research trends that emphasize the use of hybrid molecules—combinations of different structural motifs—to achieve enhanced biological activity.

The synthesis of 3-(4-methoxynaphthalen-1-yl)methylazetidine represents a significant achievement in organic chemistry. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have made it possible to construct complex heterocyclic frameworks more efficiently than ever before. For instance, transition-metal-catalyzed cross-coupling reactions have been instrumental in linking the naphthalene and azetidine units, providing a robust synthetic route to this compound.

In addition to its synthetic significance, 3-(4-methoxynaphthalen-1-yl)methylazetidine has garnered attention for its potential therapeutic applications. Preliminary pharmacological studies suggest that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in disease pathways. The methoxy group on the naphthalene ring is particularly noteworthy, as it has been shown to enhance binding affinity through hydrophobic interactions and hydrogen bonding. These properties make it an attractive candidate for further development into a therapeutic agent.

The role of computational chemistry in optimizing derivatives of 3-(4-methoxynaphthalen-1-yl)methylazetidine cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding modes and optimize molecular structures before conducting expensive experimental trials. This approach has accelerated drug discovery pipelines significantly, allowing for rapid screening of large libraries of compounds. By leveraging computational tools, scientists can identify promising analogs with improved potency and selectivity.

Future research directions for 3-(4-methoxynaphthalen-1-yl)methylazetidine include exploring its mechanism of action and evaluating its efficacy in preclinical models. Investigating how this compound interacts with biological targets at the molecular level will provide valuable insights into its therapeutic potential. Additionally, studying its metabolic stability and pharmacokinetic profile will be crucial for assessing its suitability for clinical development.

The broader implications of this work extend beyond individual compounds like 3-(4-methoxynaphthalen-1-yl)methylazetidine. They contribute to our understanding of how structural features influence biological activity, which is fundamental to rational drug design. As our knowledge of molecular interactions grows, so does our ability to design molecules with specific therapeutic effects. This compound exemplifies how interdisciplinary approaches—combining organic synthesis, computational chemistry, and pharmacology—can lead to innovative solutions in drug discovery.

In conclusion,3-(4-methoxynaphthalen-1-yl)methylazetidine (CAS No. 1503128-95-7) is a structurally interesting molecule with significant potential in medicinal chemistry. Its unique combination of an azetidine core and a methoxy-substituted naphthalene moiety makes it a valuable scaffold for further exploration. Ongoing research aims to harness its full therapeutic potential by optimizing its structure and evaluating its biological activity through both experimental and computational methods.

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